1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(3-methylbutan-2-yl)triazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-5(2)6(3)11-4-7(8)9-10-11/h4-6H,8H2,1-3H3 |
InChI Key |
AOHVTPSUEFHVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1C=C(N=N1)N |
Origin of Product |
United States |
Biological Activity
1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a triazole ring with an amine functional group and a branched alkyl side chain, which together contribute to its diverse interactions within biological systems. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Structural Characteristics
The molecular formula of 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine is , with a molecular weight of 154.21 g/mol. The presence of the triazole ring and the branched alkyl group enhances its reactivity and potential for therapeutic applications compared to simpler triazoles.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 154.21 g/mol |
| CAS Number | 1934881-66-9 |
Antimicrobial Properties
Research indicates that compounds with triazole structures often exhibit significant antimicrobial activity. A study evaluating various triazole derivatives demonstrated that 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .
Anti-inflammatory Effects
In vitro studies have shown that derivatives of triazoles can modulate cytokine release, which is vital in inflammatory responses. Specifically, compounds similar to 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine were found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. This suggests a potential role in treating inflammatory diseases .
Antiproliferative Activity
The antiproliferative effects of triazole derivatives have been noted in several cancer cell lines. For instance, compounds related to 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine were tested against human malignant cell lines (e.g., MCF-7) and exhibited cytotoxic effects. These findings indicate that this compound may possess anticancer properties worth exploring further .
The biological activity of 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling.
- Cytokine Modulation : By affecting cytokine release, it can influence immune responses.
- Cell Cycle Interference : Its antiproliferative effects suggest interference with cell cycle progression in cancer cells.
Case Studies and Research Findings
Several studies have documented the biological activities associated with triazole derivatives:
Study on Cytokine Release
A recent study evaluated the impact of several triazole derivatives on cytokine release in stimulated peripheral blood mononuclear cells. The results indicated that certain derivatives significantly lowered TNF-α levels without exhibiting toxicity .
Antimicrobial Activity Assessment
Another research effort focused on the antimicrobial efficacy of triazole compounds against various bacterial strains. The findings revealed that compounds similar to 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative organisms .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The substituent at the 1-position of the triazole ring significantly influences molecular properties. Below is a comparative analysis of key analogs:
Key Observations:
- Bioactivity: Aryl and heteroaryl substituents (e.g., 4-chlorophenyl, indolyl-pyrimidinyl) correlate with antitumor activity, likely due to π-π interactions with biological targets .
- Synthetic Accessibility: Click chemistry (azide-alkyne cycloaddition) is a common route for triazole synthesis, as seen in .
Physicochemical Properties
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The CuAAC reaction is the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield.
- It involves the cycloaddition of an organic azide and a terminal alkyne catalyzed by copper(I) ions, typically generated in situ from copper(II) salts and a reducing agent or directly added as copper(I) salts.
- This method is characterized by mild reaction conditions, broad functional group tolerance, and excellent regioselectivity favoring the 1,4-disubstituted triazole isomer.
Multi-Component Reactions (MCRs)
- Multi-component reactions involving alkynes, azides, and additional reagents (e.g., formaldehyde, 1,3-diketones, ethers) have been developed to synthesize diverse triazole derivatives.
- These methods often proceed under copper catalysis or silver catalysis and allow for the introduction of various substituents at different positions on the triazole ring.
- Such reactions can be fine-tuned by adjusting catalyst loading, solvent, temperature, and oxidants to control regioselectivity and yield.
Specific Preparation Methods for 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine
Synthesis Strategy Overview
The target compound can be synthesized by:
- Preparing the appropriate azide or alkyne precursor bearing the 3-methylbutan-2-yl substituent.
- Performing a CuAAC reaction with a suitable alkyne or azide partner that introduces the 4-amine functionality on the triazole ring.
- Post-cycloaddition modifications if necessary, such as amination at the 4-position.
Precursor Preparation
- The 3-methylbutan-2-yl group corresponds to an isopentyl moiety, which can be introduced as an alkyl substituent on either the azide or alkyne component.
- For example, 3-methylbutan-2-yl azide can be synthesized via nucleophilic substitution of a corresponding halide precursor (e.g., 3-methylbutan-2-yl bromide) with sodium azide.
- Alternatively, 3-methylbutan-2-yl alkyne derivatives can be prepared by alkylation of propargyl alcohol or related alkynes followed by functional group transformations.
CuAAC Reaction Conditions
- The azide and alkyne are combined in a solvent such as tert-butanol/water or 1,4-dioxane with copper(I) catalyst (e.g., CuSO4 with sodium ascorbate as reducing agent).
- The reaction is typically carried out at room temperature to 80°C, depending on substrate reactivity.
- The addition of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can enhance catalyst stability and reaction rate.
- The reaction selectively yields the 1,4-disubstituted 1,2,3-triazole, positioning the 3-methylbutan-2-yl group at N1 and allowing for further functionalization at C4.
Introduction of the 4-Amino Group
The 4-amino substituent on the triazole ring can be introduced by:
- Using 4-azido-1,2,3-triazole intermediates followed by reduction of the azido group to an amine.
- Direct amination of the triazole ring post-cycloaddition via nucleophilic substitution or metal-catalyzed amination reactions.
- Alternatively, employing an alkyne or azide bearing an amino group protected during the CuAAC reaction and deprotected afterward.
Literature reports indicate that 1,2,3-triazol-4-amines are accessible by copper-catalyzed cycloaddition of alkynes with azides bearing protected amines, followed by deprotection under mild conditions.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-Methylbutan-2-yl bromide + NaN3 | DMF, 60°C, 12 h | 3-Methylbutan-2-yl azide | 75-85% | Nucleophilic substitution |
| 2 | 3-Methylbutan-2-yl azide + propargyl amine derivative | CuSO4, sodium ascorbate, t-BuOH/H2O, RT-80°C, 6-12 h | 1-(3-Methylbutan-2-yl)-1,2,3-triazole intermediate | 80-92% | CuAAC cycloaddition |
| 3 | Intermediate + reduction (e.g., Pd/C, H2) or amination | Mild conditions | 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine | 70-90% | Amination or azide reduction |
Analytical and Optimization Considerations
- Regioselectivity: CuAAC provides excellent regioselectivity for 1,4-disubstituted triazoles, critical for correct substitution pattern.
- Catalyst Loading: Optimization of copper catalyst concentration is essential to balance reaction rate and minimize side reactions.
- Solvent Effects: Solvent polarity and protic/aprotic nature influence solubility and reaction kinetics; common solvents include t-butanol/water mixtures and 1,4-dioxane.
- Temperature: Mild to moderate temperatures (room temperature to 80°C) are preferred to maintain functional group integrity.
- Functional Group Compatibility: The method tolerates diverse functional groups, allowing for the presence of amino, hydroxyl, and alkyl substituents without protection in many cases.
Summary Table of Preparation Methods
The preparation of 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine is best achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using a 3-methylbutan-2-yl azide or alkyne precursor, followed by introduction or unmasking of the 4-amino substituent on the triazole ring. This approach offers high regioselectivity, good yields, and functional group tolerance. Multi-component reactions and post-cycloaddition functionalization provide alternative routes that can be tailored for specific synthetic needs. The literature supports these methodologies with extensive experimental data and mechanistic understanding, ensuring robust and reproducible synthesis of this compound for applications in medicinal chemistry and related fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
